N-cyclopentyl-2-(4-ethylpiperazin-1-yl)acetamide
Description
N-cyclopentyl-2-(4-ethylpiperazin-1-yl)acetamide is a chemical compound with the molecular formula C13H25N3O and a molecular weight of 239.3571 g/mol . This compound is characterized by the presence of a cyclopentyl group, an ethyl-substituted piperazine ring, and an acetamide moiety.
Properties
IUPAC Name |
N-cyclopentyl-2-(4-ethylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-2-15-7-9-16(10-8-15)11-13(17)14-12-5-3-4-6-12/h12H,2-11H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWYZRACEXXMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(4-ethylpiperazin-1-yl)acetamide typically involves the reaction of cyclopentylamine with 4-ethylpiperazine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(4-ethylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-cyclopentyl-2-(4-ethylpiperazin-1-yl)acetic acid.
Reduction: Formation of N-cyclopentyl-2-(4-ethylpiperazin-1-yl)ethanol.
Substitution: Formation of various N-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-cyclopentyl-2-(4-ethylpiperazin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(4-ethylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-(4-methylpiperazin-1-yl)acetamide
- N-cyclopentyl-2-(4-phenylpiperazin-1-yl)acetamide
- N-cyclopentyl-2-(4-isopropylpiperazin-1-yl)acetamide
Uniqueness
N-cyclopentyl-2-(4-ethylpiperazin-1-yl)acetamide is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for specific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
